4-Cyano-1-hydroxypent-4-yl dithiobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

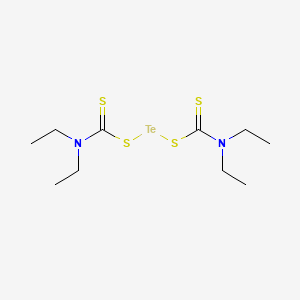

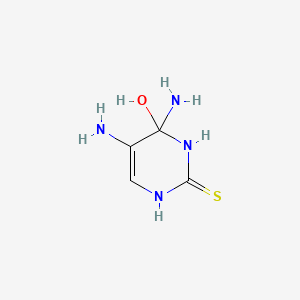

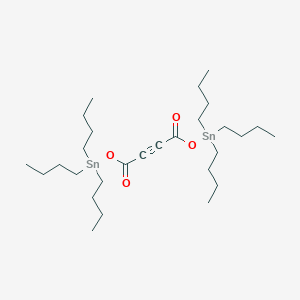

4-Cyano-1-hydroxypent-4-yl dithiobenzoate is a chemical compound with the molecular formula C13H15NOS2 and a molecular weight of 265.39 g/mol . It is known for its role as a chain transfer agent in reversible addition–fragmentation chain transfer (RAFT) polymerization, a type of controlled radical polymerization .

Preparation Methods

4-Cyano-1-hydroxypent-4-yl dithiobenzoate can be synthesized through a reaction involving di(thiobenzoyl) disulfide and 4,4’-azobis(4-cyano-1-pentanol) in ethyl acetate. The mixture is degassed and heated to 70°C in a sealed vessel for 24 hours . This method ensures the formation of the desired compound with high purity.

Chemical Reactions Analysis

4-Cyano-1-hydroxypent-4-yl dithiobenzoate undergoes various chemical reactions, primarily in the context of RAFT polymerization. It acts as a chain transfer agent, facilitating the controlled polymerization of methacrylic monomers and the ring-opening polymerization of lactones . Common reagents used in these reactions include diphenyl phosphate as a catalyst . The major products formed are well-defined block copolymers, such as poly(alkyl methacrylate)-b-polyester .

Scientific Research Applications

4-Cyano-1-hydroxypent-4-yl dithiobenzoate is extensively used in scientific research, particularly in the field of polymer chemistry. It serves as a dual initiator for RAFT polymerization and ring-opening polymerization, enabling the synthesis of block copolymers with diverse properties . These block copolymers have applications in various industries, including the production of biodegradable materials and advanced coatings .

Mechanism of Action

The mechanism of action of 4-Cyano-1-hydroxypent-4-yl dithiobenzoate in RAFT polymerization involves the reversible addition and fragmentation of the compound. It interacts with growing polymer chains, transferring the dithiobenzoate group and controlling the polymerization process . This mechanism ensures the formation of polymers with precise molecular weights and narrow molecular weight distributions .

Comparison with Similar Compounds

4-Cyano-1-hydroxypent-4-yl dithiobenzoate is unique due to its hydroxyl functionality, which allows it to act as a dual initiator for both RAFT polymerization and ring-opening polymerization . Similar compounds include dithiobenzoic acid 1-cyano-4-hydroxy-1-methyl-butyl ester and 4-cyano-4-((thiobenzoyl)sulfanyl)pentanol . These compounds share similar structures but may differ in their reactivity and applications.

Properties

Molecular Formula |

C13H15NOS2 |

|---|---|

Molecular Weight |

265.4 g/mol |

IUPAC Name |

(2-cyano-5-hydroxypentan-2-yl) benzenecarbodithioate |

InChI |

InChI=1S/C13H15NOS2/c1-13(10-14,8-5-9-15)17-12(16)11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-9H2,1H3 |

InChI Key |

MPNKTBKDMXVUOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCO)(C#N)SC(=S)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

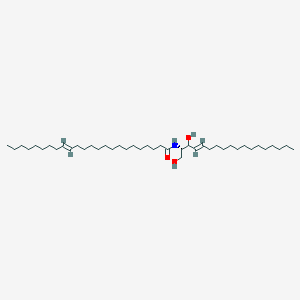

![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

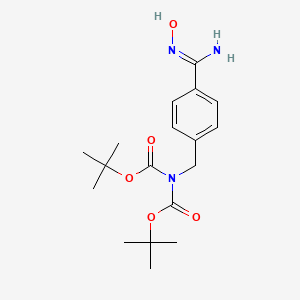

![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)

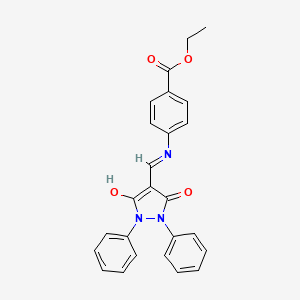

![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)

![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)